1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole
Overview
Description
1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-nitrophenol with 1,4-dibromobutane to form an intermediate compound. This intermediate is then reacted with 1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products Formed:
Reduction of Nitro Group: 1-[4-(5-Methyl-2-aminophenoxy)butyl]-1,2,4-triazole.
Substitution Reactions: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group and triazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(5-Methyl-2-aminophenoxy)butyl]-1,2,4-triazole: Formed by the reduction of the nitro group.
1-[4-(5-Methyl-2-chlorophenoxy)butyl]-1,2,4-triazole: Formed by substitution reactions.
Uniqueness: 1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(5-methyl-2-nitrophenoxy)butyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-11-4-5-12(17(18)19)13(8-11)20-7-3-2-6-16-10-14-9-15-16/h4-5,8-10H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILCKCXTNCWNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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